molecular formula C17H15N3O2S B13824597 2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile

2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B13824597
M. Wt: 325.4 g/mol
InChI Key: YLHBYJQVLCSDKN-DJKKODMXSA-N
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Description

2-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile typically involves a multi-step processThe final step involves the condensation of the 2,4-dihydroxyphenylmethylideneamine with the thieno[2,3-b]pyridine derivative under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile

InChI

InChI=1S/C17H15N3O2S/c18-8-13-15-10-3-5-20(6-4-10)17(15)23-16(13)19-9-11-1-2-12(21)7-14(11)22/h1-2,7,9-10,21-22H,3-6H2/b19-9+

InChI Key

YLHBYJQVLCSDKN-DJKKODMXSA-N

Isomeric SMILES

C1CN2CCC1C3=C2SC(=C3C#N)/N=C/C4=C(C=C(C=C4)O)O

Canonical SMILES

C1CN2CCC1C3=C2SC(=C3C#N)N=CC4=C(C=C(C=C4)O)O

Origin of Product

United States

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